The Anabolic Edge: A Technical Guide to the Mechanism of Action of BMS-564929 in Skeletal Muscle
The Anabolic Edge: A Technical Guide to the Mechanism of Action of BMS-564929 in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-564929 is a potent, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on skeletal muscle with minimal impact on prostatic tissue.[1][2][3] This document provides a comprehensive overview of the molecular mechanism of action of BMS-564929 in skeletal muscle, detailing its interaction with the androgen receptor (AR) and the subsequent signaling cascades that lead to its pronounced myoanabolic properties. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described to provide a thorough understanding of its pharmacological profile.
Introduction: The Promise of Selective Androgen Receptor Modulators
Androgens, such as testosterone (B1683101), are well-established regulators of muscle mass and strength.[4] However, their clinical application is often limited by undesirable side effects, including prostatic hypertrophy and potential virilization in women.[5][6] Selective androgen receptor modulators (SARMs) represent a promising therapeutic class designed to elicit the anabolic benefits of androgens in target tissues like skeletal muscle while minimizing androgenic effects in tissues such as the prostate.[3][7] BMS-564929 has emerged as a significant compound in this class, exhibiting potent and selective anabolic activity in preclinical models.[1][8]
Molecular Mechanism of Action in Skeletal Muscle
The primary mechanism of action of BMS-564929 is its function as a selective agonist of the androgen receptor.[1][3] Unlike steroidal androgens, BMS-564929's nonsteroidal structure allows for a unique interaction with the AR, leading to its tissue-selective effects.
High-Affinity Binding to the Androgen Receptor
BMS-564929 binds to the androgen receptor with high affinity, demonstrating a dissociation constant (Ki) in the nanomolar range.[2][9] This binding is highly selective for the AR over other steroid hormone receptors, such as the estrogen, progesterone, and glucocorticoid receptors, minimizing off-target effects.[1][2]
Allosteric Modulation and Cofactor Recruitment
Upon binding, BMS-564929 induces a conformational change in the AR. X-ray crystallography studies have revealed that BMS-564929 establishes unique contacts within the ligand-binding domain of the AR, distinct from those of endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1] This specific conformation is thought to be the basis for its tissue selectivity, leading to the differential recruitment of coactivator and corepressor proteins in skeletal muscle compared to other tissues like the prostate.[1][2] This altered protein-protein interaction landscape ultimately dictates the specific downstream gene transcription.
Downstream Signaling Pathways
The activation of the AR by BMS-564929 in skeletal muscle initiates a cascade of signaling events that promote muscle hypertrophy. While the precise downstream targets are a subject of ongoing research, the anabolic effects of androgens in muscle are generally understood to involve:
-
Increased Protein Synthesis: Activation of the AR leads to the upregulation of genes involved in protein synthesis, contributing to an increase in muscle fiber size.[4][10] This is partly mediated through the PI3K/Akt signaling pathway.[4]
-
Satellite Cell Activation: Androgens can stimulate the proliferation and differentiation of satellite cells, which are muscle stem cells crucial for muscle repair and growth.[4]
-
Modulation of Myogenic Regulatory Factors: The expression of key myogenic regulatory factors, such as MyoD and myogenin, can be influenced by AR activation, further promoting myogenesis.[10]
The following diagram illustrates the proposed signaling pathway of BMS-564929 in skeletal muscle.
Quantitative Data Summary
The preclinical efficacy of BMS-564929 has been quantified in various in vitro and in vivo models.
| Parameter | Value | Species/Model | Reference |
| Binding Affinity (Ki) for Androgen Receptor | 2.11 ± 0.16 nM | In vitro | [2] |
| In Vitro Potency (EC50) in C2C12 Myoblasts | 0.44 ± 0.03 nM | Mouse | [2] |
| In Vivo Anabolic Potency (ED50, Levator Ani) | 0.0009 mg/kg | Castrated Rat | [8] |
| In Vivo Androgenic Potency (ED50, Prostate) | 0.14 mg/kg | Castrated Rat | [8] |
| Anabolic vs. Androgenic Selectivity | ~160-fold | Castrated Rat | [8] |
| LH Suppression (ED50) | 0.008 mg/kg | Castrated Rat | [2][8] |
| Anabolic vs. LH Suppression Selectivity | ~9-fold | Castrated Rat | [8] |
Key Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of BMS-564929.
In Vitro Androgen Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of BMS-564929 for the androgen receptor.
-
Methodology: Competition binding assays were performed using radiolabeled androgens (e.g., [³H]DHT). Varying concentrations of BMS-564929 were incubated with a preparation containing the androgen receptor (e.g., from rat prostate cytosol or recombinant human AR). The displacement of the radioligand by BMS-564929 was measured, and the Ki was calculated using the Cheng-Prusoff equation.
-
Selectivity: Similar assays were conducted with receptors for other steroid hormones (estrogen, progesterone, glucocorticoid) to determine selectivity.
In Vitro Functional Potency Assay
-
Objective: To measure the functional agonist activity (EC50) of BMS-564929 in a muscle cell line.
-
Cell Line: Mouse C2C12 myoblast cells stably transfected with the rat androgen receptor and an androgen-responsive element (ARE)-driven luciferase reporter gene.
-
Methodology: Cells were treated with varying concentrations of BMS-564929 or a reference androgen (e.g., testosterone). The activation of the AR by the compound leads to the expression of the luciferase reporter. The luminescence produced by the luciferase enzyme was measured, and the concentration of BMS-564929 that produced 50% of the maximal response (EC50) was determined.
In Vivo Anabolic and Androgenic Activity in Castrated Rats
-
Objective: To assess the in vivo anabolic and androgenic effects and the tissue selectivity of BMS-564929.
-
Animal Model: Orchiectomized (castrated) male rats. This model is sensitive to exogenous androgens.
-
Methodology: Castrated rats were treated orally with BMS-564929 at various doses for a specified period (e.g., 14 days). A control group received vehicle, and another group was treated with a reference androgen like testosterone propionate. At the end of the treatment period, the weights of the levator ani muscle (a marker of anabolic activity) and the prostate and seminal vesicles (markers of androgenic activity) were measured. Dose-response curves were generated to determine the ED50 for each tissue.
-
Luteinizing Hormone (LH) Suppression: Blood samples were collected to measure serum LH levels to assess the compound's effect on the hypothalamic-pituitary-gonadal axis.
The following diagram illustrates the general experimental workflow for the in vivo assessment of BMS-564929.
Clinical Perspective and Future Directions
BMS-564929 was advanced to clinical trials for the treatment of age-related functional decline.[1] The potent anabolic and highly selective nature of BMS-564929 in preclinical models underscores its potential for treating muscle wasting conditions associated with aging, cancer, and other chronic diseases.[5][11][12] However, the observed suppression of luteinizing hormone, even with its selectivity for muscle, is a critical consideration for its clinical development and therapeutic window.[8] Further research is warranted to fully elucidate the downstream gene targets of BMS-564929 in skeletal muscle and to understand the long-term consequences of its use.
Conclusion
BMS-564929 represents a significant advancement in the field of selective androgen receptor modulators. Its mechanism of action, centered on selective, high-affinity binding to the androgen receptor and subsequent tissue-specific gene regulation, results in potent anabolic effects in skeletal muscle with a favorable separation from androgenic effects in the prostate. The data presented in this guide highlight its potential as a therapeutic agent for muscle wasting, while also emphasizing the need for careful consideration of its effects on the endocrine system. The detailed experimental protocols provide a framework for the continued investigation and development of next-generation SARMs with improved therapeutic profiles.
References
- 1. Pharmacological and x-ray structural characterization of a novel selective androgen receptor modulator: potent hyperanabolic stimulation of skeletal muscle with hypostimulation of prostate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BMS-564,929 - Wikipedia [en.wikipedia.org]
- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective androgen receptor modulators (SARMs) as pharmacological treatment for muscle wasting in ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 11. Muscle wasting: emerging pathways and potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study Design and Rationale for the Phase 3 Clinical Development Program of Enobosarm, a Selective Androgen Receptor Modulator, for the Prevention and Treatment of Muscle Wasting in Cancer Patients (POWER Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
